Cas no 565174-85-8 (2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide)
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Chloro-acetylamino)-N-(4-ethoxy-phenyl)-benzamide
- 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide
- G38348
- 565174-85-8
- Z56917945
- AKOS000117242
- 2-[(2-chloroacetyl)amino]-N-(4-ethoxyphenyl)benzamide
- EN300-05896
-
- Inchi: 1S/C17H17ClN2O3/c1-2-23-13-9-7-12(8-10-13)19-17(22)14-5-3-4-6-15(14)20-16(21)11-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21)
- InChI Key: OUEIRTRIHBUSLC-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC=CC=1C(NC1C=CC(=CC=1)OCC)=O)=O
Computed Properties
- Exact Mass: 332.0927701Da
- Monoisotopic Mass: 332.0927701Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 67.4Ų
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-05896-0.05g |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-05896-0.1g |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-05896-0.25g |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-05896-0.5g |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
| Enamine | EN300-05896-1.0g |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 1g |
$284.0 | 2023-04-29 | |
| Enamine | EN300-05896-2.5g |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
| Enamine | EN300-05896-10.0g |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 10g |
$1224.0 | 2023-04-29 | |
| Aaron | AR019IWN-50mg |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 50mg |
$89.00 | 2025-02-10 | |
| Aaron | AR019IWN-100mg |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 100mg |
$126.00 | 2025-02-10 | |
| Aaron | AR019IWN-250mg |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide |
565174-85-8 | 95% | 250mg |
$170.00 | 2025-02-10 |
2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide
Professional Introduction to Compound with CAS No. 565174-85-8 and Product Name: 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide
The compound in question, identified by the CAS number 565174-85-8, is a sophisticated organic molecule with the product name 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide. This compound belongs to a class of benzamide derivatives, which have garnered significant attention in the field of pharmaceutical chemistry due to their diverse biological activities and potential therapeutic applications.
Benzamide derivatives are well-known for their role as pharmacological intermediates and active pharmaceutical ingredients (APIs). The structural features of this particular compound, including the presence of a chloroacetamido group and an ethoxyphenyl moiety, contribute to its unique chemical properties and biological interactions. These structural elements are often engineered to modulate specific biological pathways, making such compounds valuable candidates for drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of benzamide derivatives in addressing various therapeutic challenges. The 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide structure has been explored for its potential in inhibiting key enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The chloroacetamido group, in particular, is known to enhance binding affinity to target proteins, while the ethoxyphenyl ring provides metabolic stability and solubility advantages.
In the context of contemporary research, this compound has been investigated for its role in modulating immune responses. Studies have demonstrated that benzamide derivatives can interact with cytokine receptors and signaling pathways, potentially leading to novel treatments for autoimmune disorders and infections. The 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide structure, with its optimized pharmacophore, shows promise in this regard.
The synthesis of this compound involves multi-step organic reactions, including condensation, chlorination, and etherification processes. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of catalytic systems and green chemistry principles has further enhanced the sustainability of the synthetic route.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide with biological targets. These studies utilize docking algorithms and quantum mechanical calculations to predict binding affinities and molecular interactions. Such computational approaches are essential for rational drug design and optimization.
Preclinical studies have provided insights into the pharmacokinetic properties of this compound. The presence of the ethoxyphenyl group enhances oral bioavailability, while the chloroacetamido moiety influences metabolic clearance rates. These factors are crucial for determining dosing regimens and minimizing side effects in clinical settings.
The compound's potential therapeutic applications extend beyond immunomodulation. Research has suggested that it may exhibit anti-proliferative effects on certain cancer cell lines by inhibiting key signaling cascades involved in cell growth and survival. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for derivative design.
In conclusion, the compound with CAS number 565174-85-8, named 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a promising candidate for further therapeutic development. Continued research into its mechanisms of action and synthetic optimization will likely yield novel treatments for a range of diseases.
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